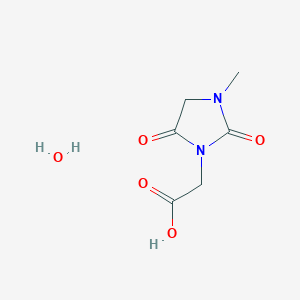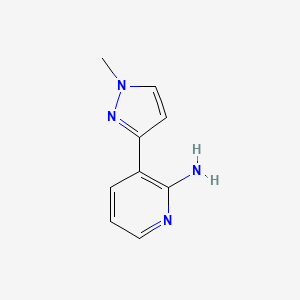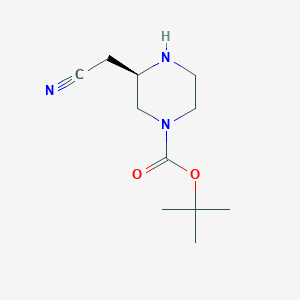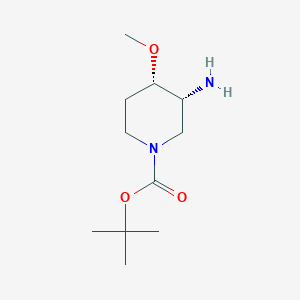![molecular formula C12H14N2O6 B6351851 [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate CAS No. 2368828-63-9](/img/structure/B6351851.png)
[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate (PIMAO) is an organic compound with a unique structure and properties. It is a versatile compound that has been used in a wide range of scientific research applications. PIMAO is a member of the isoxazole family and is composed of a phenyl ring, an isoxazole ring, and an oxalate group. Its unique structure and properties make it an attractive choice for many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate has been used in a wide range of scientific research applications. It has been used as a model compound to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs. It has also been used to study the structure and function of enzymes, as well as the structure and function of proteins. This compound has also been used to study the mechanism of action of various hormones and neurotransmitters.
Wirkmechanismus
The exact mechanism of action of [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate is not yet fully understood. However, it is believed that its unique structure and properties allow it to interact with various enzymes and proteins in the body, resulting in biochemical and physiological changes. It is also believed that this compound can interact with various hormones and neurotransmitters, resulting in changes in their activity.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can interact with various enzymes and proteins in the body, resulting in changes in their activity. It is also believed that this compound can interact with various hormones and neurotransmitters, resulting in changes in their activity. In addition, this compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound is a versatile compound that can be used in a wide range of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other compounds and is prone to degradation. Additionally, its exact mechanism of action is not yet fully understood, making it difficult to predict the exact biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, research could be conducted to explore the potential of this compound as a drug delivery system. Finally, research could be conducted to explore the potential of this compound as a catalyst for chemical reactions.
Synthesemethoden
[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate can be synthesized using a variety of methods. The most common method is the reaction of 3-phenyl-5-isoxazolecarboxylic acid with ammonia in aqueous solution. This reaction yields this compound and ammonium oxalate. Other synthetic methods include the reaction of 3-phenyl-5-isoxazolecarboxylic acid with an amine in aqueous solution, as well as the reaction of 3-phenyl-5-isoxazolecarboxylic acid with an amine in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
oxalic acid;(3-phenyl-1,2-oxazol-5-yl)methanamine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.C2H2O4.H2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;3-1(4)2(5)6;/h1-6H,7,11H2;(H,3,4)(H,5,6);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCPZQCWMOSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN.C(=O)(C(=O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

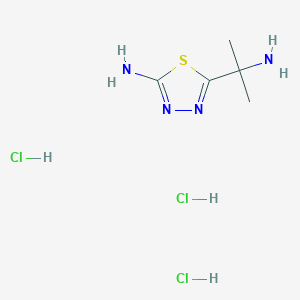
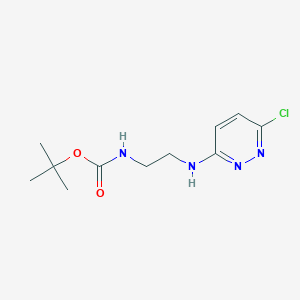
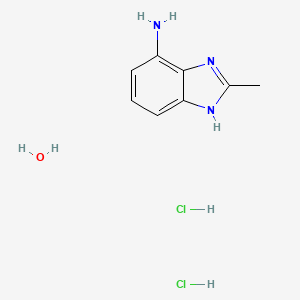

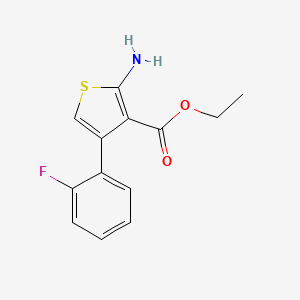

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
